Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is a chiral compound characterized by the presence of an amino group, a butyric acid moiety, and an iodophenyl group. This compound, with the molecular formula and a molecular weight of 405.24 g/mol, is notable for its applications in various scientific fields, including organic synthesis and medicinal chemistry. It is classified under amino acids and derivatives, specifically as a protected amino acid due to the presence of the tert-butoxycarbonyl (Boc) protecting group.
The compound is sourced from organic synthesis processes involving starting materials such as 4-iodobenzaldehyde and racemic 3-aminobutyric acid. It is classified primarily as an amino acid derivative, which plays a significant role in the synthesis of peptides and other complex organic molecules. Its unique structure allows for its use in both academic research and industrial applications.
The synthesis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid typically involves several key steps:
This synthetic route ensures high purity and yield, making it suitable for both laboratory-scale and industrial production .
The molecular structure of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which reveal its spatial arrangement and confirm its chirality .
Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to create derivatives with enhanced properties or different biological activities .
The mechanism of action of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid involves its interaction with biological targets. The amino group can form hydrogen bonds with proteins or enzymes, while the iodophenyl group may participate in hydrophobic interactions, influencing binding affinity and specificity toward these targets. This interaction profile makes it a valuable compound in drug development and biochemical research .
Safety data indicates that it is an irritant; thus, proper handling procedures should be followed .
Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid has diverse applications:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy for amines in complex molecule synthesis, particularly for β-amino acids like Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid. Its implementation employs di-tert-butyl dicarbonate (Boc₂O) under mild conditions, often using catalysts such as 4-dimethylaminopyridine (DMAP) or solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve high chemoselectivity. This prevents unwanted side reactions, including isocyanate or urea formation, especially critical when handling enantiomerically pure substrates [1] [8].
The Boc group’s stability profile underpins its utility: it withstands nucleophiles (e.g., organolithium reagents), bases (e.g., triethylamine), and reducing agents (e.g., sodium borohydride), yet cleaves cleanly under acidic conditions (e.g., trifluoroacetic acid or HCl). This orthogonality allows sequential deprotection in multi-step syntheses without disturbing other functional groups. In the target compound, Boc protection enables subsequent modifications of the carboxylic acid moiety or aryl iodide unit while preserving amine integrity [1] [9]. Mechanistically, deprotection involves carbonyl protonation, tert-butyl cation elimination, and decarboxylation, releasing gaseous CO₂—a process monitorable in real time [8] [9].
Table 1: Stability Profile of Boc Protecting Group
Condition | Stability |
---|---|
Aqueous pH 9 (Room Temperature) | Stable |
Trifluoroacetic Acid | Cleaved within hours |
Nucleophiles (e.g., RLi) | Stable |
Reducing Agents (e.g., NaBH₄) | Stable |
The (R)-chiral center in 3-amino-4-(4-iodophenyl)butyric acid necessitates asymmetric methodologies. Two predominant strategies dominate:
Enantioselective hydrogenation of β-nitroacrylates remains less effective for β²-amino acids but offers potential for α-substituted analogs. For the target compound, Arndt-Eistert provides superior stereocontrol, albeit requiring optimization to suppress racemization during diazoketone formation [6].
The 4-iodophenyl moiety’s role as a cross-coupling handle mandates late-stage introduction or preservation during synthesis. Pd-catalyzed reactions leverage aryl iodides as electrophiles due to their superior reactivity versus bromides or chlorides. Methodologies include:
Critical to success is the aryl iodide’s stability during Boc protection/deprotection. While Boc conditions (mild base, room temperature) are compatible, strongly basic media (e.g., tert-butoxide) may induce undesired dehydrohalogenation [3] [8].
Solution-Phase Synthesis dominates large-scale production. Key advantages include:
Solid-Phase Synthesis is reserved for peptide-incorporated derivatives:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-kilogram | Milligram to gram |
Boc Deprotection | Trifluoroacetic acid in dichloromethane | Trifluoroacetic acid in dichloromethane |
Key Purification Method | Crystallization | Chromatography |
Enantiopurity Control | Crystallization-induced asymmetric purification | Not applicable |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9